Medratriene Bromohydrin
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Overview
Description
Medratriene Bromohydrin, also known as 9-Bromo-11β,17-dihydroxy-6α-methyl-pregna-1,4-diene-3,20-dione, is a synthetic compound with the molecular formula C22H29BrO4 and a molecular weight of 437.37 g/mol . This compound is a brominated analogue of Fluorometholone and is primarily used in the pharmaceutical industry as an impurity standard for quality control and assurance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Medratriene Bromohydrin can be synthesized through the bromination of alkenes. One common method involves the use of N,N-dibromo-p-toluenesulfonamide (TsNBr2) as the brominating agent in a mixture of acetonitrile and water or alcohol . Another method utilizes dimethyl sulfoxide (DMSO) as both the solvent and oxidant, where an organobromide is stirred in warm DMSO for 18 hours .
Industrial Production Methods: Industrial production of this compound often involves the use of N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (DMSO) to achieve high yields and regioselectivity . This method is preferred due to its operational simplicity and reduced waste production compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: Medratriene Bromohydrin undergoes various chemical reactions, including:
Oxidation: Conversion to epoxides and other oxidized derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of halohydrins and other substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) or bromine (Br2) in the presence of water or alcohol.
Major Products:
Epoxides: Formed through oxidation reactions.
Dehalogenated Products: Formed through reduction reactions.
Halohydrins: Formed through substitution reactions with alkenes.
Scientific Research Applications
Medratriene Bromohydrin has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Applied in the production of high-value chemicals and materials, such as propylene oxide.
Mechanism of Action
The mechanism of action of Medratriene Bromohydrin involves the formation of bromonium ions through the reaction of alkenes with bromine or N-bromosuccinimide (NBS). These bromonium ions are then attacked by nucleophiles, such as water or alcohol, leading to the formation of halohydrins . The molecular targets and pathways involved include the activation of alkenes and the subsequent nucleophilic attack by water or alcohol molecules .
Comparison with Similar Compounds
Medratriene Bromohydrin is similar to other halohydrins, such as chlorohydrins and iodohydrins. it is unique due to its bromine atom, which imparts distinct chemical properties and reactivity. Similar compounds include:
Chlorohydrins: Contain chlorine instead of bromine.
Iodohydrins: Contain iodine instead of bromine.
This compound stands out due to its high regioselectivity and efficiency in forming bromohydrins, making it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C22H29BrO4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-bromo-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29BrO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
ORLORJLPIALGHB-KNAQIMQKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Br)O)C)(C(=O)C)O |
Origin of Product |
United States |
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